N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide
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Overview
Description
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a chloroacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide typically involves the reaction of 4-benzylmorpholine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.
Industry: It finds use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylmorpholin-2-yl)methyl methanesulfonate
- (4-Benzyl-morpholin-2-ylmethyl)diethylamine
- ®-(4-Benzylmorpholin-2-yl)methanol
Uniqueness
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide is unique due to its specific combination of a morpholine ring, benzyl group, and chloroacetamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-8-14(18)16-9-13-11-17(6-7-19-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGTWKXELOOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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